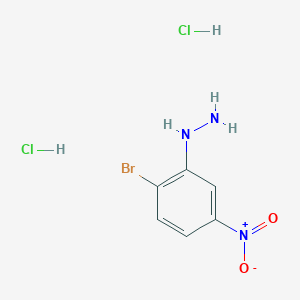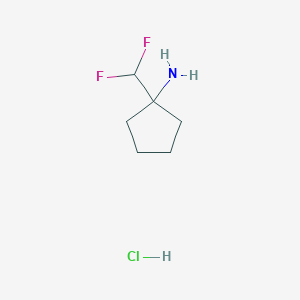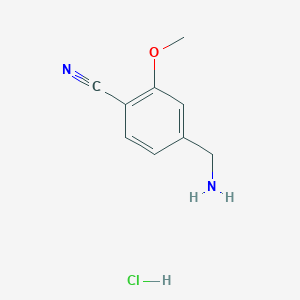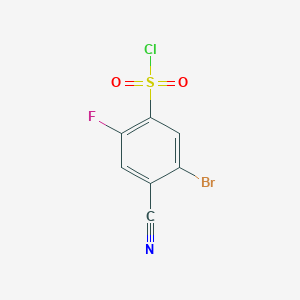
3,5-二氯-4-(2,2,2-三氟乙氧基)苯甲醛
描述
3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde is an organic compound characterized by the presence of dichloro and trifluoroethoxy groups attached to a benzaldehyde core
科学研究应用
3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It is a key intermediate in the synthesis of hexaflumuron , a type of benzoylphenylurea insecticide. Hexaflumuron is known to inhibit the synthesis of chitin in target pests, leading to their death or infertility .
Mode of Action
As a key intermediate in the production of hexaflumuron, it contributes to the overall mode of action of this insecticide, which inhibits chitin synthesis in insects .
Biochemical Pathways
As a precursor to hexaflumuron, it is likely involved in the disruption of chitin synthesis pathways in insects .
Result of Action
As a key intermediate in the production of hexaflumuron, it contributes to the overall effects of this insecticide, which include the death or infertility of target pests due to inhibited chitin synthesis .
Action Environment
It’s worth noting that the compound is a colorless transparent viscous liquid, which gradually turns dark purple when exposed to light in the air .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 2,2,2-trifluoroethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.
Catalysts: A suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), is used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the bulk quantities of starting materials.
Optimized Conditions: Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzoic acid.
Reduction: 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3,5-Dichloro-4-methoxy-benzaldehyde: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
3,5-Dichloro-4-ethoxy-benzaldehyde: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
3,5-Dichloro-4-(trifluoromethyl)-benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with other molecules.
属性
IUPAC Name |
3,5-dichloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-6-1-5(3-15)2-7(11)8(6)16-4-9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQWCMOHSNIWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)



![2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide](/img/structure/B1448722.png)

![Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B1448728.png)
![[4-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B1448729.png)
![1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride](/img/structure/B1448730.png)

![[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1448732.png)


